2-(naphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring and a nitrophenyl group connected through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yl)acetohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of enzymes or proteins essential for the survival of microorganisms or cancer cells. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)acetohydrazide
- 2-(naphthalen-1-yl)acetonitrile
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H15N3O3 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15N3O3/c23-19(12-16-6-3-5-15-4-1-2-7-18(15)16)21-20-13-14-8-10-17(11-9-14)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+ |
InChI Key |
SLHCDGKFMUPIJN-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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